N-(2,2-difluoroethyl)-2-iodoaniline
Description
Structure
3D Structure
Properties
CAS No. |
1178753-85-9 |
|---|---|
Molecular Formula |
C8H8F2IN |
Molecular Weight |
283.06 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-2-iodoaniline |
InChI |
InChI=1S/C8H8F2IN/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,12H,5H2 |
InChI Key |
LRAAPJIFUOQPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(F)F)I |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for N 2,2 Difluoroethyl 2 Iodoaniline
The primary challenge in synthesizing N-(2,2-difluoroethyl)-2-iodoaniline lies in the selective introduction of the 2,2-difluoroethyl group onto the nitrogen atom of 2-iodoaniline (B362364). Various strategies have been explored to achieve this transformation, broadly categorized into electrophilic, nucleophilic, and radical-mediated approaches.
Advanced Spectroscopic and Mechanistic Elucidation of N 2,2 Difluoroethyl 2 Iodoaniline
High-Resolution Spectroscopic Characterization for Structural and Conformational Analysis
The precise structure and conformational dynamics of N-(2,2-difluoroethyl)-2-iodoaniline are determined through a combination of sophisticated spectroscopic methods. These techniques provide a detailed map of the molecular architecture, electronic environment, and functional group vibrations.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, a comprehensive analysis using various NMR experiments is essential to assign all proton, carbon, fluorine, and nitrogen signals and to understand the through-bond and through-space interactions.
While complete experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on data from analogous structures like 2-iodoaniline (B362364), 4-iodoaniline, and compounds containing the 2,2-difluoroethyl moiety. rsc.orgchemicalbook.comrsc.org
Expected ¹H NMR Data: The proton NMR spectrum would feature distinct signals for the aromatic protons, the N-H proton, and the protons of the difluoroethyl group. The aromatic protons would appear as complex multiplets in the range of δ 6.5-7.8 ppm. The N-H proton signal would likely be a broad singlet or a triplet, depending on the solvent and its coupling to the adjacent CH₂ group. The methylene (B1212753) (-CH₂-) protons of the ethyl group would exhibit a triplet of doublets due to coupling with both the N-H proton and the geminal fluorine atoms. The terminal CHF₂ proton would appear as a triplet of triplets, a characteristic pattern for a -CH₂-CHF₂ system, significantly downfield due to the electron-withdrawing effect of the two fluorine atoms.
Expected ¹³C NMR Data: In the ¹³C NMR spectrum, the aromatic carbons would resonate in the typical region of δ 110-150 ppm. The carbon bearing the iodine (C-I) would be found at a relatively high field (low ppm value, around 80-90 ppm) due to the heavy atom effect. rsc.orgchemicalbook.comchemicalbook.com The carbon attached to the nitrogen (C-N) would be significantly downfield. The carbons of the difluoroethyl group would show characteristic splitting due to coupling with the fluorine atoms (¹JCF and ²JCF).
Expected ¹⁹F NMR Data: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.ilwikipedia.org For this compound, the two fluorine atoms are expected to produce a doublet of triplets in the ¹⁹F NMR spectrum, arising from coupling to the geminal proton (²JHF) and the vicinal methylene protons (³JHF). The chemical shift would be characteristic of a difluoromethyl group attached to a carbon atom. rsc.org
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | |||
| Aromatic-H | 6.5 - 7.8 | m | |
| NH | ~4.1 | br t | ³JHH |
| -CH₂- | ~3.6 | dt | ³JHH, ³JHF |
| -CHF₂ | ~6.0 | tt | ²JHF, ³JHH |
| ¹³C | |||
| C-I | ~85 | s | |
| Aromatic-C | 110 - 148 | m | |
| C-N | ~146 | s | |
| -CH₂- | ~48 | t | ²JCF |
| -CHF₂ | ~115 | t | ¹JCF |
| ¹⁹F | |||
| -CHF₂ | -100 to -120 | dt | ²JHF, ³JHF |
The introduction of fluorine atoms into an organic molecule profoundly alters its physical and chemical properties. nih.gov In this compound, the two fluorine atoms on the ethyl group exert strong electronic and steric effects.
Electronic Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bonds, drawing electron density away from the rest of the molecule. nih.gov This deactivation of the aromatic ring can influence its reactivity in electrophilic substitution reactions. The electron-withdrawing nature of the difluoroethyl group also decreases the basicity of the aniline (B41778) nitrogen compared to non-fluorinated analogs.
Steric Effects: Although fluorine is relatively small, the C-F bond is longer than the C-H bond. The presence of the difluoroethyl group introduces steric bulk around the nitrogen atom, which can influence the molecule's preferred conformation and its ability to participate in intermolecular interactions such as hydrogen bonding. researchgate.net Studies on related fluorinated anilines have shown that fluorine substitution can significantly impact crystal packing and non-covalent interactions. researchgate.net
The flexibility of the N-(2,2-difluoroethyl) side chain allows for multiple conformations. The rotation around the C(aryl)-N and N-CH₂ bonds can be investigated using dynamic NMR spectroscopy and computational modeling. nih.govsemanticscholar.org By studying the NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or coalescence, which indicate that different conformations are interconverting at a rate comparable to the NMR timescale. nih.gov
These studies can determine the energy barriers for bond rotation and identify the most stable conformer(s) in solution. The conformation is likely to be a result of a delicate balance between steric hindrance involving the bulky iodine atom and the difluoroethyl group, and potential intramolecular hydrogen bonding between the N-H proton and one of the fluorine atoms. nih.gov
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netcapes.gov.br
For this compound, the spectra would be dominated by vibrations of the N-H, C-H (aromatic and aliphatic), C-N, C-F, and C-I bonds, as well as the vibrations of the benzene (B151609) ring.
The correlation of specific absorption bands in the FT-IR and Raman spectra with the molecular structure allows for the confirmation of functional groups.
N-H Stretch: A characteristic sharp or broad band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration.
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of bands above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂- group would be observed in the 2850-2960 cm⁻¹ region.
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ range. nih.gov
N-H Bend: The N-H bending vibration is expected around 1600 cm⁻¹.
C-F Stretch: The most intense bands in the IR spectrum are often the C-F stretching vibrations, which are expected in the 1000-1200 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration for aromatic amines typically appears in the 1250-1360 cm⁻¹ range.
C-I Stretch: The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretch | 3350 - 3450 |
| N-H | Bend | ~1600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1250 - 1360 |
| C-F | Stretch | 1000 - 1200 |
| C-I | Stretch | 500 - 600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. researchgate.netnih.gov This technique is capable of measuring mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm). semanticscholar.org
For this compound, the molecular formula is C₈H₈F₂IN. nih.gov HRMS would be used to confirm this formula by measuring the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The calculated monoisotopic mass for C₈H₈F₂IN is 282.9665 g/mol . An experimental HRMS measurement matching this value would provide strong evidence for the compound's identity and purity.
X-ray Crystallography for Solid-State Structure Determination
There is no publicly available X-ray crystallography data for this compound. Consequently, critical solid-state structural parameters such as crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions for this specific molecule remain undetermined.
For the related parent compound, 2-iodoaniline, a single-crystal X-ray study has been conducted. nih.goved.ac.uk The structure of 2-iodoaniline reveals a crystalline arrangement featuring intermolecular interactions such as weak N—H···N hydrogen bonds and I···I interactions. nih.goved.ac.uk However, the presence of the N-(2,2-difluoroethyl) substituent would significantly alter the electronic and steric properties, leading to a different crystal packing and molecular geometry. Without a dedicated crystallographic analysis of this compound, any assumptions about its solid-state structure would be purely speculative.
Reactivity and Transformational Chemistry of N 2,2 Difluoroethyl 2 Iodoaniline
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, and N-(2,2-difluoroethyl)-2-iodoaniline is a substrate well-suited for these transformations. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to low-valent transition metal catalysts, such as palladium, which is a key step in many cross-coupling catalytic cycles. sigmaaldrich.com
Palladium-Catalyzed C-C Cross-Coupling (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of C-C bonds. sigmaaldrich.com this compound can readily participate in several of these reactions, including the Suzuki-Miyaura, Sonogashira, and Negishi couplings.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. libretexts.orgyoutube.com For this compound, this would entail reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl structure. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. libretexts.orgnih.gov
The Sonogashira coupling provides a route to synthesize aryl alkynes by reacting a terminal alkyne with an aryl halide. wikipedia.orglibretexts.org The reaction of this compound with an alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield an N-(2,2-difluoroethyl)-2-(alkynyl)aniline. wikipedia.orggold-chemistry.org This transformation is valuable for introducing alkynyl moieties into aromatic systems.
The Negishi coupling utilizes an organozinc reagent to couple with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is notable for its high functional group tolerance and the ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.org The reaction of this compound with an organozinc compound in the presence of a palladium or nickel catalyst would result in the formation of a new C-C bond at the 2-position of the aniline (B41778) ring. wikipedia.orgorganic-chemistry.org
Table 1: Overview of Palladium-Catalyzed C-C Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst, Base | Biaryl |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |
| Negishi | Organozinc | Pd or Ni catalyst | Substituted Aniline |
In molecules containing multiple reactive sites, chemoselectivity is a critical consideration. For this compound, the primary site of reactivity in palladium-catalyzed cross-coupling reactions is the aryl iodide bond. The C-I bond is significantly more reactive towards oxidative addition to Pd(0) than C-F, C-N, or C-H bonds under typical cross-coupling conditions. nih.gov This inherent reactivity difference allows for selective functionalization at the iodine-bearing carbon.
Research on related dihalogenated aromatic compounds has demonstrated that the choice of catalyst, ligands, and reaction conditions can be fine-tuned to achieve high chemoselectivity. nih.gov For instance, in dihalogenated pyridines, chromium(II) chloride has been used to catalyze the chemoselective cross-coupling with Grignard reagents. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the principles of chemoselectivity in cross-coupling reactions are well-established. The higher reactivity of the C-I bond compared to potential C-F bond activation or reactions involving the N-H bond of the amino group (if unprotected) generally ensures that coupling occurs selectively at the aryl iodide position.
A key aspect of the utility of this compound in synthesis is the stability of the 2,2-difluoroethyl group under various reaction conditions. The C-F bond is generally strong and less prone to cleavage than C-I bonds. Studies on the cross-coupling of substrates containing fluorinated alkyl groups have shown that these moieties are typically well-tolerated. For example, consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids proceed without degradation of the difluoroethenyl group. nih.gov
The conditions for Suzuki-Miyaura, Sonogashira, and Negishi couplings are generally mild enough to preserve the integrity of the difluoroethyl group. libretexts.orgwikipedia.orgwikipedia.org The bases used in these reactions, such as carbonates, phosphates, or amines, are typically not harsh enough to induce elimination or other side reactions involving the difluoroethyl moiety. This stability allows for the incorporation of the difluoroethyl group into more complex molecules through these powerful C-C bond-forming reactions.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of a wide range of arylamines and N-heterocycles. nih.govrug.nl this compound can serve as the aryl halide component in this reaction, allowing for the introduction of various nitrogen-based functional groups.
The general transformation involves the reaction of this compound with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgrsc.org The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research, leading to the development of several generations of highly effective ligands. rug.nl
Table 2: Key Components of Buchwald-Hartwig Amination
| Component | Role | Examples |
|---|---|---|
| Aryl Halide | Electrophile | This compound |
| Amine | Nucleophile | Primary amines, secondary amines, heterocycles |
| Palladium Catalyst | Active catalytic species | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes catalyst, promotes reaction | Buchwald ligands (e.g., SPhos), Josiphos ligands |
| Base | Activates the amine | NaOt-Bu, K₃PO₄ |
A significant application of the Buchwald-Hartwig amination of this compound is the synthesis of N-arylated heterocycles. Many nitrogen-containing heterocycles, such as indazoles, benzimidazoles, and pyrazoles, can act as the amine component in this reaction. nih.gov The coupling of these heterocycles with this compound provides a direct route to complex structures where the difluoroethyl-substituted aniline is linked to a heterocyclic core.
Furthermore, the reaction can be used to construct more elaborate amine scaffolds by coupling with various primary and secondary amines. This allows for the synthesis of a diverse array of molecules with potential applications in medicinal chemistry and materials science. The ability to form these complex C-N bonds under relatively mild conditions makes the Buchwald-Hartwig amination a valuable transformation in the synthetic chemist's toolbox. nih.gov
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, represent an alternative and sometimes complementary approach to palladium-catalyzed methods for forming C-C, C-N, C-O, and C-S bonds. beilstein-journals.org While palladium catalysis is often preferred for its broader scope and milder conditions, copper catalysis can be effective for specific transformations, particularly with iodoarenes. organic-chemistry.org
In the context of this compound, copper catalysis could be employed for various coupling reactions. For instance, copper-catalyzed N-arylation of nitrogen heterocycles with aryl iodides is a well-established method. documentsdelivered.com This would involve reacting this compound with a heterocycle in the presence of a copper catalyst and a base.
Additionally, copper catalysis can be used for the coupling of aryl halides with alkynes, in what is known as a copper-catalyzed Sonogashira-type reaction, which can sometimes be performed without palladium. organic-chemistry.org There is also potential for copper-catalyzed reactions involving the difluoroethylamino group itself, although this would likely require more forcing conditions. For example, copper has been used to catalyze the difluoroalkylation of various substrates. mdpi.com
Nickel-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions. While palladium catalysis is common, nickel-catalyzed reactions have gained significant traction due to the lower cost and unique reactivity of nickel. ucla.edu These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, transforming the aryl iodide into more complex structures.
The general mechanism for a nickel-catalyzed cross-coupling, such as a Suzuki or Negishi coupling, typically involves the oxidative addition of the aryl iodide to a Ni(0) species, which is generated in situ from a Ni(II) precatalyst. This is followed by transmetalation with an organometallic reagent (e.g., a boronic acid or organozinc compound) and subsequent reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. The field of nickel-catalyzed cross-coupling has expanded to include a wide array of electrophiles and coupling partners under various conditions. ucla.eduprinceton.edu Given the reactivity of aryl iodides, this compound is an excellent candidate for such transformations, allowing for the introduction of diverse aryl, vinyl, or alkyl groups at the 2-position of the aniline ring.
Table 1: Representative Nickel-Catalyzed Cross-Coupling Reactions
| Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|
| Arylboronic Acid (Suzuki Coupling) | NiCl₂(dppp) / Base | N-(2,2-difluoroethyl)-[1,1'-biphenyl]-2-amine derivative |
| Organozinc Reagent (Negishi Coupling) | Ni(acac)₂ / Ligand | 2-Alkyl- or 2-Aryl-N-(2,2-difluoroethyl)aniline |
This table presents hypothetical yet highly plausible transformations based on established nickel-catalyzed methodologies. princeton.edu
Reactions Involving the Amino Group
Acylation, Sulfonylation, and Other N-Functionalizations
The secondary amine in this compound is nucleophilic and readily undergoes functionalization. Acylation and sulfonylation are fundamental transformations that protect the amine, modify its electronic properties, or introduce functional handles for further reactions.
Acylation can be achieved using various acylating agents. The reaction with highly reactive acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding N-acyl derivative. More recently, methods using stable thioesters as the acyl source have been developed, offering high chemoselectivity for N-acylation over C-acylation, particularly for heterocyclic amines like indoles. nih.gov
Sulfonylation is commonly performed using sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. This reaction produces stable sulfonamides. N-tosyl derivatives of ortho-iodoanilines have been shown to be highly effective substrates in subsequent cyclization reactions. wikipedia.org
Table 2: N-Functionalization of this compound
| Reagent | Reaction Type | Product |
|---|---|---|
| Acetyl chloride / Base | Acylation | N-acetyl-N-(2,2-difluoroethyl)-2-iodoaniline |
| Benzoyl chloride / Base | Acylation | N-benzoyl-N-(2,2-difluoroethyl)-2-iodoaniline |
| p-Toluenesulfonyl chloride / Base | Sulfonylation | N-(2,2-difluoroethyl)-2-iodo-N-(p-tosyl)aniline |
Cyclization Reactions for Heterocycle Formation (e.g., indole (B1671886) synthesis via Larock's approach)
This compound is an ideal precursor for the synthesis of substituted indoles via the Larock indole synthesis. This powerful reaction involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu The reaction is highly versatile, tolerating a wide range of functional groups on both the aniline and the alkyne. ub.edunih.gov
The process is a one-pot synthesis that typically uses a palladium(II) catalyst, a base such as potassium carbonate, and often a chloride salt additive like lithium chloride (LiCl) to facilitate the catalytic cycle. wikipedia.org The N-(2,2-difluoroethyl) group remains intact throughout the transformation, yielding a 1-(2,2-difluoroethyl)-2,3-disubstituted indole. The use of N-substituted ortho-iodoanilines, such as the target compound, is well-established and often leads to excellent yields. wikipedia.org
The general mechanism involves:
Reduction of Pd(II) to the active Pd(0) catalyst.
Oxidative addition of the C-I bond of this compound to the Pd(0) center.
Coordination and subsequent regioselective insertion of the alkyne into the aryl-palladium bond.
Intramolecular nucleophilic attack by the nitrogen atom on the newly formed vinylic palladium intermediate.
Reductive elimination to form the indole ring and regenerate the Pd(0) catalyst. wikipedia.org
Table 3: Larock Indole Synthesis with this compound
| Alkyne Coupling Partner | Catalyst/Base System (Example) | Product |
|---|---|---|
| Diphenylacetylene | Pd(OAc)₂ / K₂CO₃ / LiCl | 1-(2,2-difluoroethyl)-2,3-diphenyl-1H-indole |
| 1-Phenyl-1-propyne | Pd(OAc)₂ / K₂CO₃ / LiCl | 1-(2,2-difluoroethyl)-3-methyl-2-phenyl-1H-indole |
| 4-Octyne | Pd(OAc)₂ / K₂CO₃ / LiCl | 1-(2,2-difluoroethyl)-2,3-dipropyl-1H-indole |
Reactions Involving the 2,2-Difluoroethyl Moiety
The 2,2-difluoroethyl group is generally robust, but its C-F bonds and ethylene (B1197577) bridge can be targeted for transformation under specific conditions.
Further Fluorination or Defluorination Reactions
Further Fluorination: Introducing a third fluorine atom to create a 2,2,2-trifluoroethyl group is synthetically challenging due to the high strength of the existing C-F bonds and the deactivating effect they have on the adjacent C-H bond. Such transformations would require harsh, specialized fluorinating agents and are not commonly reported for this type of substrate.
Applications As a Synthetic Building Block for Complex Architectures
Synthesis of Fluorinated Heterocyclic Systems
The presence of both a nucleophilic nitrogen and an electrophilic iodinated carbon in N-(2,2-difluoroethyl)-2-iodoaniline provides a powerful platform for the construction of various heterocyclic rings.
Indoles and Related N-Heterocycles
The synthesis of indole (B1671886) derivatives, a core scaffold in many natural products and pharmaceutical agents, represents a key application of this compound. nih.gov Various synthetic strategies have been developed to facilitate the intramolecular cyclization of this precursor to form the indole ring. These methods often involve transition-metal-catalyzed reactions that activate the carbon-iodine bond, enabling the formation of a new carbon-carbon or carbon-nitrogen bond to close the ring. rsc.orgresearchgate.netmdpi.com For instance, palladium-catalyzed reactions are commonly employed to promote the cyclization of 2-iodoaniline (B362364) derivatives. beilstein-journals.orgorganic-chemistry.orgorganic-chemistry.org
The introduction of the difluoroethyl group onto the indole nitrogen can significantly influence the biological properties of the resulting molecule. Fluorinated indoles are of interest as they can serve as analogues of naturally occurring nucleic acids, allowing for the study of forces that stabilize RNA secondary structures. nih.gov The synthesis of such fluorinated indole ribonucleosides has been described as a means to probe hydrogen bonding, base stacking, and solvation effects. nih.gov
Pyrroles, Quinolines, and Other Fused Systems
Beyond indoles, this compound is a precursor for other fused heterocyclic systems. The synthesis of pyrroles, another important class of nitrogen-containing heterocycles, can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.eduorganic-chemistry.orgpharmaguideline.commdpi.com While direct synthesis from this compound is less common, its derivatives can be employed in multi-component reactions to construct polysubstituted pyrroles. nih.gov
The synthesis of quinolines, a key structural motif in numerous bioactive compounds, can also be approached using precursors derived from 2-iodoanilines. researchgate.netnih.govorganic-chemistry.orgyoutube.com For example, 2-alkynylanilines, which can be prepared from 2-iodoanilines, are versatile intermediates for the synthesis of various nitrogen-containing heterocycles, including quinolines. researchgate.net The presence of the difluoroethyl group on the aniline (B41778) nitrogen can be maintained throughout these synthetic sequences, leading to the formation of N-(2,2-difluoroethyl)quinolines and related fused systems.
Construction of Difluoroethyl-Substituted Aromatic and Heteroaromatic Scaffolds
The iodine atom in this compound serves as a versatile handle for various cross-coupling reactions, enabling the construction of a wide range of difluoroethyl-substituted aromatic and heteroaromatic scaffolds. nih.gov Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination allow for the introduction of new carbon-carbon and carbon-nitrogen bonds at the 2-position of the aniline ring. scienceopen.com
These cross-coupling reactions provide access to a diverse array of molecules with the difluoroethyl group appended to different aromatic and heteroaromatic cores. This modular approach is highly valuable in medicinal chemistry for the rapid generation of compound libraries for biological screening.
Utility in Medicinal Chemistry Target Synthesis
The unique properties conferred by the difluoroethyl group make this compound a particularly attractive building block in the design and synthesis of new therapeutic agents.
Precursors to Bioactive Fluoro-Analogues
This compound serves as a key precursor for the synthesis of bioactive fluoro-analogues of known drugs or natural products. mdpi.comnih.govlifechempharma.comiu.educhemicalbook.comnih.gov The introduction of fluorine into a molecule can significantly alter its biological activity, often leading to enhanced potency, selectivity, or metabolic stability. tandfonline.com For example, 2-fluoro-4-iodoaniline, a related compound, is a known moiety in the selective MEK2 inhibitor TAK-733. lifechempharma.com By using this compound, medicinal chemists can systematically explore the impact of the difluoroethyl group on the pharmacological profile of a lead compound.
Influence of the Difluoroethyl Group on Molecular Properties (e.g., lipophilicity, metabolic stability)
The incorporation of a difluoroethyl group can have a profound impact on key molecular properties that are critical for drug efficacy.
Lipophilicity: The effect of fluorination on lipophilicity is complex and not always predictable. While fluorination can increase lipophilicity by increasing the hydrophobic surface area, it can also decrease it by altering the molecule's polarity. nih.govlincoln.ac.ukresearchgate.net The internal difluorination of an ethyl group, as in the difluoroethyl moiety, has been observed to decrease lipophilicity compared to its non-fluorinated counterpart in some scaffolds. nih.gov This is attributed to the creation of a molecular dipole that reduces lipophilicity. nih.gov The difluoromethyl group (CF2H) is sometimes considered a "lipophilic hydrogen bond donor," a concept that highlights its unique electronic properties. researchgate.net
Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, which can lead to increased metabolic stability. tandfonline.com Introducing a difluoroethyl group can block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes. nih.govresearchgate.net However, the metabolic fate of fluorine-containing compounds can be complex. For instance, α,α-difluoroethyl thioethers have been shown to be metabolized to the corresponding sulfoxide (B87167) and then more slowly to the sulfone. nih.govbeilstein-journals.org While fluorination can enhance metabolic stability, it is also important to consider the potential for defluorination, which can lead to the formation of reactive metabolites. nih.gov
Below is a table summarizing the influence of the difluoroethyl group on molecular properties:
| Property | Influence of Difluoroethyl Group | References |
| Lipophilicity | Can decrease lipophilicity compared to the non-fluorinated ethyl group due to increased polarity. The effect is context-dependent. | nih.govlincoln.ac.ukresearchgate.netresearchgate.netacs.org |
| Metabolic Stability | Generally increases metabolic stability by blocking sites of oxidation. The C-F bond is stronger than the C-H bond. | tandfonline.comnih.govresearchgate.netbeilstein-journals.org |
| Bioactivity | Can significantly alter biological activity, often leading to enhanced potency and selectivity. | mdpi.comnih.govtandfonline.com |
Catalyst and Ligand Development
While the direct application of This compound in catalyst and ligand development is not extensively documented in publicly available research, the broader class of 2-iodoanilines serves as a crucial precursor for the synthesis of various ligands, particularly for transition metal catalysis. The iodo-substituent is a versatile handle for introducing phosphine (B1218219) groups or other coordinating moieties via cross-coupling reactions. These modified anilines can then act as ligands for metals like palladium, which are workhorses in modern organic synthesis.
For instance, N,N-dialkyl-2-iodoanilines have been successfully employed in the synthesis of palladium(II) complexes. nih.gov These complexes can exhibit catalytic activity in a range of chemical transformations. The general synthetic strategy involves the reaction of the 2-iodoaniline derivative with a palladium source, often leading to the formation of palladacycles or other well-defined catalyst structures. The nature of the N-alkyl or N-aryl substituent can influence the steric and electronic properties of the resulting ligand, thereby modulating the activity and selectivity of the catalyst.
Although specific research on this compound as a ligand precursor is not readily found, its structural motifs suggest potential utility in this area. The nitrogen atom of the aniline and potentially one of the fluorine atoms of the difluoroethyl group could coordinate with a metal center. The iodine atom provides a convenient site for further functionalization to create bidentate or tridentate ligands. The electron-withdrawing nature of the difluoroethyl group would be expected to influence the electronic properties of any resulting metal complex, which could, in turn, affect its catalytic performance.
Table 1: Potential Ligand Synthesis Strategies Utilizing a 2-Iodoaniline Scaffold
| Reaction Type | Reagents and Conditions | Potential Ligand Product |
| Phosphine Ligand Synthesis | R₂PH, Pd or Ni catalyst, base | N-(2,2-difluoroethyl)-2-(diphenylphosphino)aniline |
| N-Heterocyclic Carbene (NHC) Precursor Synthesis | Imidazole or other azolium salts, base | N-(2,2-difluoroethyl)-2-(imidazol-2-yl)aniline derivatives |
| Pincer Ligand Synthesis | Functionalized organometallic reagents | Pincer complexes with the aniline nitrogen as a donor |
This table represents potential synthetic routes based on known chemistry of 2-iodoanilines and is for illustrative purposes, as specific data for this compound is not available.
Materials Science Applications
The application of This compound in materials science is another area where specific research is not widely published. However, the structural components of the molecule suggest its potential as a monomer or a precursor for functional materials. Anilines are well-known precursors for the synthesis of polyaniline, a conducting polymer with a wide range of applications in electronics, sensors, and anti-corrosion coatings. The presence of the difluoroethyl and iodo substituents on the aniline ring would be expected to modify the properties of the resulting polymer.
The incorporation of fluorine atoms into a polymer backbone can enhance its thermal stability, chemical resistance, and hydrophobicity. The iodine atom, on the other hand, could serve as a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. This could be a route to developing materials with tailored properties for specific applications. For example, the iodine could be replaced with a fluorescent dye for sensor applications or with a cross-linking agent to improve the mechanical properties of the material.
Furthermore, iodo-substituted aromatic compounds can be used in the synthesis of organic light-emitting diode (OLED) materials and other organic electronic devices. The heavy iodine atom can promote intersystem crossing, which is a key process in the operation of some types of OLEDs. While there is no specific data on the use of this compound in this context, its structure is consistent with that of building blocks used in the synthesis of functional organic materials.
Table 2: Potential Materials Science Applications Based on the Structure of this compound
| Application Area | Potential Role of the Compound | Expected Impact of Substituents |
| Conducting Polymers | Monomer for polymerization | The difluoroethyl group may enhance solubility and stability; the iodo group allows for post-functionalization. |
| Functional Dyes | Precursor for dye synthesis | The aniline core is a common chromophore; substituents can tune the color and photophysical properties. |
| Organic Electronics | Building block for active layer materials | The iodo-aromatic structure could be incorporated into materials for OLEDs or organic photovoltaics. |
This table outlines potential applications based on the known properties of similar compounds, as specific research on this compound in materials science is not currently available.
Future Research Directions and Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic planning, emphasizing the reduction of waste and energy consumption. Future research should prioritize the development of more sustainable and atom-economical methods for the synthesis of N-(2,2-difluoroethyl)-2-iodoaniline itself and its derivatives.
Key Research Thrusts:
Atom Economy: Current and future synthetic routes should be evaluated based on their atom economy, which measures the efficiency of incorporating atoms from reactants into the final product. primescholars.com Rearrangement and addition reactions are ideal as they theoretically offer 100% atom economy. primescholars.com For instance, developing a one-pot synthesis from readily available precursors that minimizes the formation of stoichiometric byproducts would be a significant advancement. A protocol that achieves high atom economy (ideally >90%) would be a primary goal. rsc.org
Sustainable Reagents and Solvents: Research into replacing hazardous reagents and solvents is crucial. This includes exploring syntheses that utilize water as a reaction medium, which offers significant environmental benefits. rsc.org Additionally, developing transition-metal-free iodination methods, perhaps using recyclable iodine sources under oxidative conditions with green oxidants like hydrogen peroxide, would represent a major step forward in sustainability. rsc.orgrsc.org
Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems can drastically reduce waste. researchgate.net Future routes could explore catalytic C-H activation and functionalization on an aniline (B41778) precursor, thereby avoiding the pre-functionalization steps that generate waste. An ideal protocol would be reagentless, relying only on a catalyst and the reacting substrates to achieve high regio- and stereoselectivity with minimal purification. rsc.org
Exploration of Novel Catalytic Systems for its Transformations
The true value of this compound lies in its capacity for diverse chemical transformations. The exploration of novel catalytic systems to selectively functionalize its reactive sites is a fertile area for research.
Key Research Thrusts:
Palladium and Copper Catalysis: While palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-I bond are established, future work could focus on developing catalysts that operate under milder conditions, with lower catalyst loadings, and in greener solvents. rsc.org For example, designing catalysts that are tolerant of the N-H bond and the fluoroalkyl group without requiring protecting groups would enhance synthetic efficiency.
Ruthenium and Rhodium Catalysis: Ruthenium and rhodium catalysts could unlock novel reactivity, such as directed C-H activation at the aromatic ring, controlled by the N-(2,2-difluoroethyl) group. researchgate.net This could enable the synthesis of highly substituted aniline derivatives that are otherwise difficult to access.
Photoredox and Electrocatalysis: Light-induced transformations and electrochemical synthesis represent cutting-edge, environmentally friendly techniques. researchgate.net Research into photoredox-catalyzed reactions could enable novel coupling partners or trigger unique radical-based cyclization cascades involving the iodine and the difluoroethyl moiety. Electrocatalysis could provide a reagent-free method for oxidation or reduction, offering a sustainable alternative to traditional chemical reagents.
Advanced Computational Modeling for Reaction Prediction and Design
Computational chemistry is an indispensable tool for modern chemical research. Applying advanced modeling techniques to this compound can accelerate the discovery of new reactions and optimize existing ones.
Key Research Thrusts:
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential transformations. By modeling transition states and reaction intermediates, researchers can predict the feasibility of a proposed reaction and understand the origins of regio- and stereoselectivity. This is particularly valuable for designing complex, multi-step cascade reactions.
Catalyst Design: Computational screening can be used to design new ligands for metal catalysts, tailored specifically for transformations of this compound. By modeling the interaction between the substrate and the catalyst, it is possible to predict which catalyst will offer the highest activity and selectivity, thereby reducing the experimental effort required for catalyst optimization.
Prediction of Molecular Properties: Modeling can predict the physicochemical and electronic properties of novel derivatives synthesized from this compound. This includes predicting properties relevant to medicinal chemistry (e.g., binding affinity to a biological target) or materials science (e.g., photophysical properties), guiding the synthesis toward compounds with desired functions.
Expansion of its Utility in Combinatorial Chemistry and High-Throughput Synthesis
The structure of this compound makes it an ideal scaffold for combinatorial chemistry and high-throughput synthesis, enabling the rapid generation of large libraries of diverse molecules for screening. benthamscience.com
Key Research Thrusts:
Library Synthesis: The compound can serve as a versatile starting point for creating focused chemical libraries. The ortho-iodo group allows for a wide array of cross-coupling reactions, the aniline nitrogen can be acylated, alkylated, or used in cyclization reactions, and the difluoroethyl group provides a unique structural and electronic signature. Automated synthesis platforms could be used to combine this compound with a diverse set of building blocks to generate thousands of distinct products.
Drug Discovery: Such libraries are invaluable for drug discovery programs. eco-vector.comscienceopen.com High-throughput screening can identify compounds with promising biological activity against various targets, such as kinases, proteases, or G-protein coupled receptors. rjeid.comsemanticscholar.org The presence of the difluoroethyl group is particularly interesting, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
Materials Science: In materials science, high-throughput synthesis and screening could be used to discover new organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the final molecules can be systematically tuned by varying the substituents attached to the this compound core.
Discovery of Unexpected Reactivity and Transformational Pathways
Beyond its predictable reactivity, this compound may possess untapped and unexpected transformational pathways. Research dedicated to exploring its reactivity under a wide range of conditions could lead to the discovery of entirely new chemical reactions.
Key Research Thrusts:
Novel Cyclization Reactions: The proximity of the N-H, C-I, and C-F bonds offers the potential for novel intramolecular cyclization reactions. For example, specific catalytic systems might induce a radical cascade that leads to the formation of unique fluorine-containing heterocyclic ring systems, which are highly sought after in medicinal chemistry.
C-F Bond Activation: While generally considered inert, C-F bonds can be activated under specific, typically harsh, conditions. A significant future challenge would be to develop mild, selective methods for the functionalization of the C-F bonds in the difluoroethyl group. Success in this area would open up a new dimension of chemical space and allow for the synthesis of gem-difluoroalkenes or other valuable fluorinated structures.
Rearrangement Reactions: Exploring reactions under thermal, photochemical, or strong acid/base conditions could lead to unexpected molecular rearrangements. primescholars.com For example, a Smiles-type rearrangement or other unforeseen skeletal reorganization could produce complex molecular architectures from a simple starting material, providing rapid access to novel chemical scaffolds.
Q & A
Q. What synthetic routes are recommended for preparing N-(2,2-difluoroethyl)-2-iodoaniline, and what parameters critically influence yield?
- Methodological Answer : A common approach involves reductive N-alkylation of 2-iodoaniline with 2,2-difluoroethylating agents. For example, carboxylic acids or borazane (BH₃·NH₃) can be used under mild conditions to introduce the difluoroethyl group . Key parameters include:
- Temperature : Reactions typically proceed at 50–80°C to balance reactivity and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
- Catalysts : Palladium or nickel catalysts may facilitate coupling steps in multi-stage syntheses .
Data Table :
| Method | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Reductive alkylation | 60–75 | BH₃·NH₃, DMF, 70°C | |
| Nucleophilic substitution | 45–55 | K₂CO₃, DMF, 100°C |
Q. How can the purity of This compound be assessed, and which analytical techniques are most effective?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) resolves impurities; retention times should align with standards (e.g., 95% purity as reported for related fluorinated anilines) .
- NMR Spectroscopy : ¹⁹F NMR confirms the presence of difluoroethyl groups (δ = -120 to -140 ppm), while ¹H NMR identifies aromatic protons near δ = 7.0–8.0 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 283.0 for C₈H₈F₂IN⁺) .
Q. What safety precautions are essential when handling This compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated compounds may release volatile byproducts.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for professional disposal services .
Advanced Research Questions
Q. How does the 2-iodo substituent influence the electronic and steric properties of the aniline nitrogen in subsequent reactions?
- Methodological Answer : The electron-withdrawing iodine atom decreases the nucleophilicity of the aniline nitrogen, complicating alkylation or acylation reactions. Computational studies (DFT) show reduced electron density at N compared to non-iodinated analogs. Steric hindrance from the ortho-iodo group also affects regioselectivity in electrophilic substitutions .
Q. What computational methods are suitable for predicting the stability and reactivity of This compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C–I and C–F bonds to predict degradation pathways.
- Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water or ethanol) to assess stability under storage conditions.
- Electrostatic Potential Maps : Visualize charge distribution to identify reactive sites for functionalization .
Q. Are there discrepancies in reported spectroscopic data for this compound, and how can they be resolved?
- Methodological Answer : Variations in ¹H NMR chemical shifts (e.g., aromatic protons) may arise from solvent effects or impurities. To resolve discrepancies:
- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal references (TMS).
- Cross-Validation : Compare data with X-ray crystallography (e.g., bond lengths/angles from single-crystal studies of analogous fluorinated anilines) .
Data Contradictions and Resolution
- Purity vs. Yield : reports 95% purity for structurally similar compounds, but yields in and are lower (45–75%). This suggests trade-offs between reaction efficiency and purification efficacy. Researchers should optimize chromatographic methods (e.g., flash column chromatography) to improve yield without compromising purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
